

Application Note: Quantification of Chlorophyll C3 using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Chlorophyll C3

Cat. No.: B599775

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Abstract

This application note details a robust and sensitive method for the quantification of **Chlorophyll C3** in biological samples, particularly from microalgae, using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode array detector (DAD). The described protocol provides a reliable methodology for the extraction, separation, and quantification of **Chlorophyll C3**, distinguishing it from other chlorophylls and carotenoids. This method is crucial for researchers in phycology, oceanography, and natural product development.

Introduction

Chlorophyll C3 is a significant accessory pigment found in several classes of marine microalgae, including certain diatoms, prymnesiophytes, and chrysophytes.^[1] Accurate quantification of **Chlorophyll C3** is essential for several research applications, including the chemotaxonomic classification of phytoplankton communities, the assessment of algal biomass and primary productivity, and the exploration of novel bioactive compounds. High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution and sensitivity, allowing for the separation of complex pigment mixtures.^{[2][3]} This note provides a detailed protocol for the quantification of **Chlorophyll C3** by RP-HPLC.

Experimental

Instrumentation and Consumables

- **HPLC System:** A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode array detector (DAD) or a UV-Vis detector.
- **HPLC Column:** A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for pigment separation.[\[4\]](#)[\[5\]](#)
- **Solvents:** HPLC grade methanol, acetonitrile, ethyl acetate, and ultrapure water.
- **Reagents:** Acetone (100%), ammonium acetate, and nitrogen gas.
- **Filters:** 0.22 μ m or 0.45 μ m PTFE syringe filters.
- **Vials:** Amber HPLC vials to protect the light-sensitive pigments.

Sample Preparation: Pigment Extraction

The following protocol is a general guideline for extracting pigments from microalgal biomass. The efficiency of the extraction may vary depending on the species.

- **Harvesting:** Harvest algal cells by filtration onto a glass fiber filter (e.g., Whatman GF/F). The volume of water filtered will depend on the cell density.
- **Storage:** Immediately after filtration, fold the filter, place it in a cryovial, and flash-freeze it in liquid nitrogen. Store at -80°C until extraction to prevent pigment degradation.[\[4\]](#)[\[6\]](#)
- **Extraction:**
 - Place the frozen filter in a tube with 3 mL of 100% acetone.
 - Disrupt the cells by sonication or homogenization. Keep the sample on ice to prevent heating.
 - Allow the extraction to proceed for 24-48 hours at -20°C in the dark to ensure complete pigment recovery.[\[6\]](#)

- Clarification: Centrifuge the extract at approximately 1,500 rpm for 5 minutes to pellet the cell debris and filter paper.[\[6\]](#)
- Final Preparation: Carefully transfer the supernatant to a clean tube. For HPLC analysis, filter the extract through a 0.22 μm or 0.45 μm PTFE syringe filter into an amber HPLC vial.[\[7\]](#)

HPLC Method

The following HPLC conditions have been shown to effectively separate **Chlorophyll C3** from other pigments.

- Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 μm).[\[4\]](#)[\[5\]](#)
- Mobile Phase: A ternary gradient system is often employed. For example:
 - Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate.
 - Solvent B: 90:10 (v/v) acetonitrile: water.
 - Solvent C: 100% ethyl acetate.
- Flow Rate: 1 mL/min.[\[4\]](#)
- Injection Volume: 100 μL .[\[6\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 25°C.
- Detection: Diode array detector monitoring at 440 nm for chlorophylls. A full spectrum can also be recorded to aid in peak identification.

Gradient Program

A typical gradient program for the separation of chlorophylls is as follows:

Time (min)	% Solvent A	% Solvent B	% Solvent C
0.0	100	0	0
4.0	0	100	0
18.0	0	20	80
21.0	0	100	0
24.0	100	0	0
29.0	100	0	0

This is an exemplary gradient and may require optimization based on the specific column and HPLC system used.

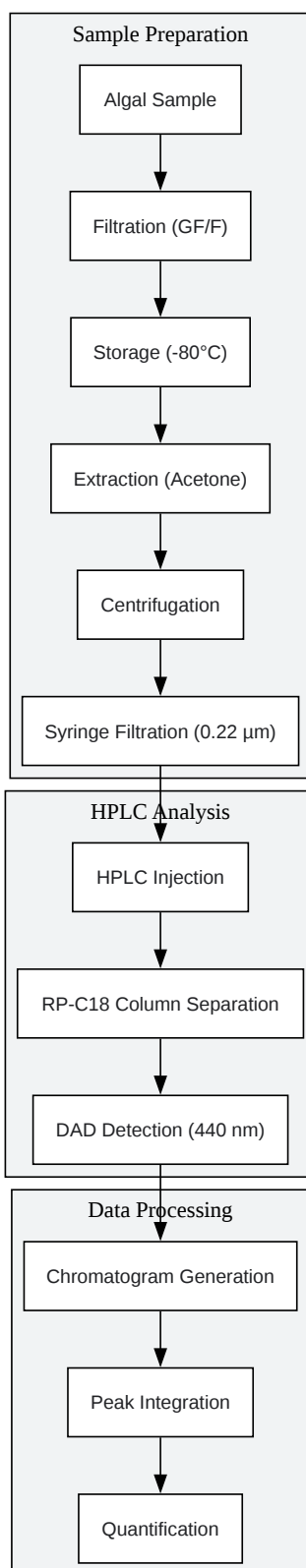
Quantitative Data Summary

The following table summarizes typical quantitative data for **Chlorophyll C3** analysis using the described HPLC method. The exact values can vary depending on the specific experimental conditions.

Parameter	Value	Reference
Retention Time (min)	~4-6	[4]
Limit of Detection (LOD)	~0.02 µg/L	[8]
Limit of Quantification (LOQ)	~0.07 µg/L	Estimated
Linearity Range	0.1 - 10 µg/L	Estimated
Wavelength of Max. Abs.	440 nm	[4]

Note: LOD and LOQ values are highly dependent on the instrument and method specifics. The values provided are based on similar chlorophyll analyses and should be determined experimentally for the specific setup.

Experimental Workflow



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Caption: Experimental workflow for **Chlorophyll C3** quantification.

Detailed Experimental Protocol

Preparation of Reagents and Mobile Phases

1.1 Mobile Phase A (80:20 Methanol: 0.5 M Ammonium Acetate):

- To prepare 1 L of 0.5 M ammonium acetate, dissolve 38.54 g of ammonium acetate in 1 L of ultrapure water.
- Mix 800 mL of HPLC grade methanol with 200 mL of the 0.5 M ammonium acetate solution.
- Degas the solution by sonication or vacuum filtration.

1.2 Mobile Phase B (90:10 Acetonitrile: Water):

- Mix 900 mL of HPLC grade acetonitrile with 100 mL of ultrapure water.
- Degas the solution.

1.3 Mobile Phase C (100% Ethyl Acetate):

- Use HPLC grade ethyl acetate directly.
- Degas the solvent.

1.4 Extraction Solvent (100% Acetone):

- Use HPLC grade or equivalent purity acetone.

Sample Extraction

2.1 Filter a known volume of algal culture through a Whatman GF/F filter under low vacuum.

2.2 Immediately place the filter in a labeled cryovial and freeze in liquid nitrogen. Store at

-80°C. 2.3 For extraction, place the frozen filter in a 15 mL centrifuge tube. Add 3 mL of 100%

acetone. 2.4 Sonicate the sample on ice for 1-2 minutes to disrupt the cells. 2.5 Store the tube

at -20°C for 24-48 hours in the dark. 2.6 After incubation, vortex the sample and then centrifuge

at 1,500 rpm for 5 minutes. 2.7 Transfer the supernatant to a new tube. 2.8 Filter the

supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Analysis

3.1 Equilibrate the HPLC system with the initial mobile phase conditions (100% Solvent A) for

at least 30 minutes or until a stable baseline is achieved. 3.2 Set up the instrument method with

the gradient program, flow rate, column temperature, and detector wavelength as specified in the "HPLC Method" section. 3.3 Place the prepared sample vials in the autosampler. 3.4 Inject 100 µL of the sample extract. 3.5 At the end of the run, the data system will generate a chromatogram.

Quantification

4.1 Standard Preparation:

- Due to the commercial non-availability of a pure **Chlorophyll C3** standard, quantification is often performed using a reference standard with a known extinction coefficient, or by using a Chlorophyll a standard and applying a response factor. For accurate quantification, obtaining a purified **Chlorophyll C3** standard from a reference algal culture is recommended.^[4]
- If a standard is available, prepare a stock solution in 100% acetone and perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/L).

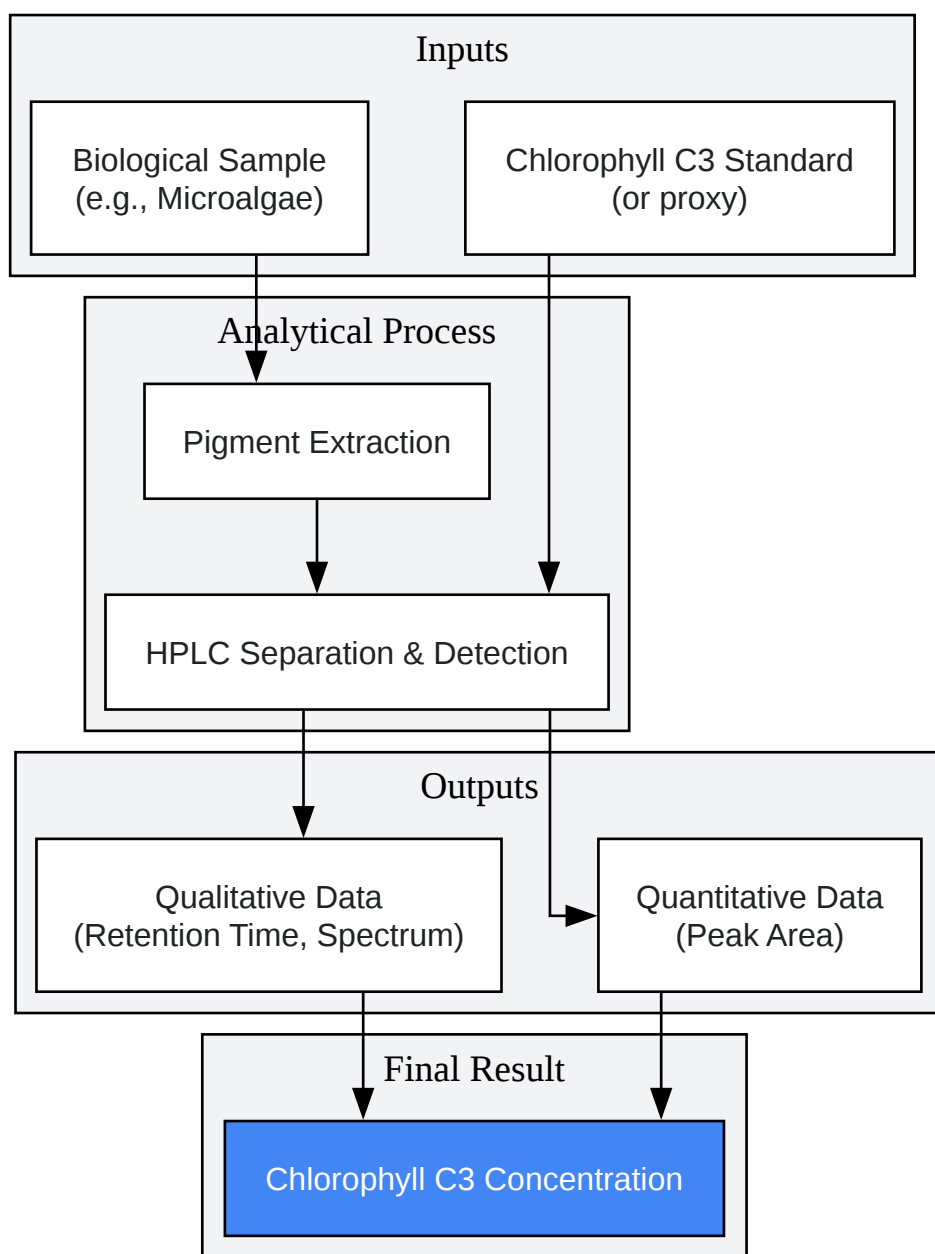
4.2 Calibration Curve:

- Inject each standard concentration in triplicate.
- Plot the peak area of **Chlorophyll C3** against the concentration.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.99 is desirable.

4.3 Sample Quantification:

- Identify the **Chlorophyll C3** peak in the sample chromatogram based on its retention time and spectral properties.
- Integrate the peak area of **Chlorophyll C3**.
- Calculate the concentration of **Chlorophyll C3** in the sample using the calibration curve equation.

Logical Relationship of Chlorophyll Analysis



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Caption: Logical flow of **chlorophyll C3** analysis.

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